

## The history and development of Palovarotene for rare bone diseases

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An In-depth Technical Guide on the History and Development of **Palovarotene** for Rare Bone Diseases

### Introduction

Fibrodysplasia Ossificans Progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by the progressive formation of extra-skeletal bone in soft and connective tissues, a process known as heterotopic ossification (HO).[1][2] This condition, driven by a gain-of-function mutation in the ACVR1 gene, leads to cumulative and irreversible loss of mobility, joint ankylosis, and a severely shortened life expectancy.[3][4][5] The discovery of the genetic basis of FOP, specifically the R206H point mutation in the ACVR1/ALK2 receptor in approximately 97% of patients, provided a clear target for therapeutic development.

Palovarotene (Sohonos™) is a selective retinoic acid receptor gamma (RARy) agonist that has emerged as the first approved treatment for FOP in several countries. Originally investigated for chronic obstructive pulmonary disease (COPD), its potent inhibitory effects on chondrogenesis led to its repurposing for FOP. This guide provides a comprehensive technical overview of the preclinical and clinical development of Palovarotene, its mechanism of action, key experimental data, and its regulatory journey.

# Preclinical Development and Mechanism of Action From COPD to FOP: A Repurposing Story







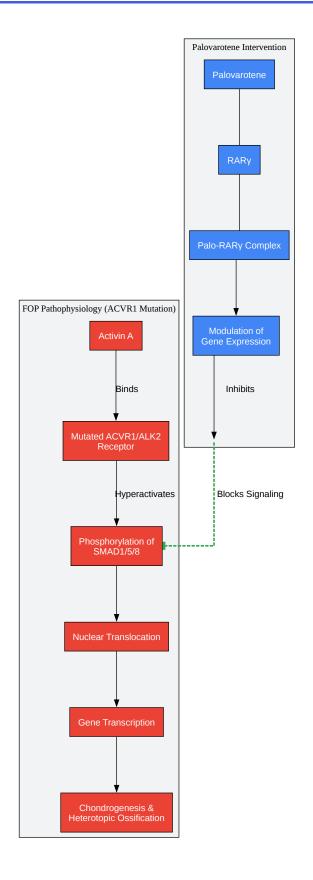
Palovarotene was initially developed by Roche Pharmaceuticals for the treatment of COPD, but it did not demonstrate significant efficacy for this indication. However, the underlying biology of retinoid signaling in skeletal development made it a prime candidate for diseases of ectopic bone formation. Retinoid signaling, particularly through RARy which is expressed in chondrogenic cells, is known to repress chondrocyte differentiation. This led to the hypothesis that a RARy agonist could inhibit the endochondral bone formation process that is characteristic of HO in FOP. Clementia Pharmaceuticals licensed Palovarotene in 2014 to specifically develop it as a therapy for FOP.

## **Mechanism of Action: Inhibiting Aberrant BMP Signaling**

The pathogenesis of FOP is driven by a mutation in the ACVR1 gene, which encodes the ALK2 receptor, a bone morphogenetic protein (BMP) type I receptor. This mutation renders the receptor hyperactive, leading to the over-transduction of downstream signals upon binding with ligands like Activin A, which in FOP is misinterpreted as a BMP-like signal. This aberrant signaling cascade results in excessive phosphorylation of SMAD1/5/8 proteins, which then translocate to the nucleus to trigger the transcription of genes that drive chondrogenesis and subsequent ossification.

**Palovarotene** functions as a selective RARy agonist. Upon binding to RARy in the nucleus of chondrogenic progenitor cells, it modulates gene expression to indirectly dampen the BMP/ALK2 signaling pathway. This interference is thought to block chondrogenic differentiation and prevent the abnormal endochondral bone formation, allowing for normal muscle tissue repair to occur instead of ossification.





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Palovarotene's inhibition of the aberrant ACVR1 signaling pathway in FOP.



### **Key Preclinical Studies**

**Palovarotene**'s efficacy was evaluated in various in vitro and in vivo models that recapitulate the FOP phenotype. These studies were crucial for establishing proof-of-concept before moving to human trials.

Experimental Protocols: In Vitro Assays

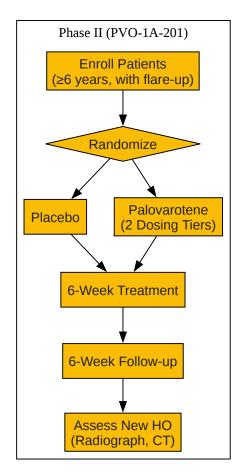
- Cell Lines: Studies utilized chondrogenic progenitor cells (e.g., ATDC5) and human FOP fibroblast cell lines carrying the R206H mutation.
- Methodology: Cells were pre-treated with Palovarotene before being stimulated with BMP to induce chondrogenic differentiation. The extent of differentiation was assessed by measuring the expression of chondrogenic and osteogenic marker genes (e.g., OCN, SOX9, RUNX2) via quantitative PCR and Western blot analysis for key signaling proteins like phosphorylated SMADs. Palovarotene was shown to antagonize the BMP/ALK2 signaling pathway and reduce the levels of these markers.

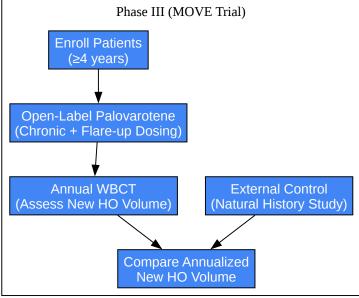
Experimental Protocols: In Vivo Animal Models

- Models: Genetically engineered mouse models carrying the FOP-causing mutation (Acvr1R206H), often targeted to specific progenitor cell populations like fibro/adipogenic progenitors (FAPs) using a Pdgfrα-Cre driver, were used. These models develop spontaneous or injury-induced HO, closely mimicking the human disease.
- Methodology: Mice were administered daily doses of Palovarotene (e.g., 0.735 mg/kg or 1.47 mg/kg) or a vehicle control. The development of new HO was quantified over time using micro-CT imaging. Histological analysis was performed to examine effects on bone and cartilage formation, as well as on normal skeletal structures like growth plates and joints.

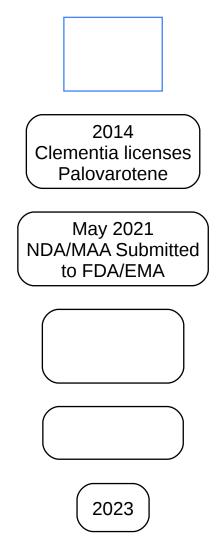












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